Azetidine

Catalog No.
S579935
CAS No.
503-29-7
M.F
C3H7N
M. Wt
57.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidine

CAS Number

503-29-7

Product Name

Azetidine

IUPAC Name

azetidine

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N

SMILES

C1CNC1

Synonyms

1,3-propylenimine, azacyclobutane, azetidine, trimethylenimine

Canonical SMILES

C1CNC1

The exact mass of the compound Azetidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azetidine (CAS 503-29-7) is a four-membered, nitrogen-containing saturated heterocycle that serves as a premium building block in advanced chemical synthesis and pharmaceutical procurement [1]. Bridging the structural gap between highly reactive three-membered aziridines and thermodynamically stable five-membered pyrrolidines, azetidine offers a unique combination of high ring strain and secondary amine basicity [2]. For industrial buyers and medicinal chemists, procuring azetidine provides a conformationally restricted scaffold that systematically modulates lipophilicity, improves metabolic stability, and enables strain-promoted synthetic pathways that are inaccessible to standard aliphatic or larger cyclic amines [1].

Generic substitution of azetidine with its closest homologs, such as pyrrolidine or aziridine, fundamentally fails due to sharp discontinuities in physicochemical properties [1]. Substituting with the five-membered pyrrolidine eliminates the critical ring strain required for strain-release functionalization and generally increases both lipophilicity (logP) and metabolic clearance liabilities [2]. Conversely, attempting to use the three-membered aziridine as a high-strain alternative introduces severe handling hazards, profound instability, and a drastic reduction in basicity (pKa drop of >3 units), which alters the protonation state and reactivity profile of the molecule under standard physiological or process conditions [1].

Thermodynamic Ring Strain for Strain-Release Reactivity

Azetidine possesses a highly strained four-membered ring that drives unique ring-opening and cross-coupling reactivities. Quantitative thermodynamic profiling shows its ring strain energy is comparable to aziridine, yet it remains significantly more stable for benchtop handling and scale-up, while being vastly more reactive than larger homologs [1].

Evidence DimensionRing Strain Energy (kcal/mol)
Target Compound Data25.2 kcal/mol
Comparator Or BaselinePyrrolidine (5.8 kcal/mol) and Piperidine (0 kcal/mol)
Quantified Difference>4-fold higher ring strain than pyrrolidine
ConditionsStandard thermodynamic calculations / experimental consensus

Allows process chemists to utilize strain-release synthetic pathways that are thermodynamically impossible with standard 5- or 6-membered cyclic amines.

Basicity Retention vs. Smaller Homologs

Typically, reducing ring size in saturated heterocycles increases the s-character of the nitrogen lone pair, drastically reducing basicity. However, azetidine defies this trend, maintaining a basicity profile nearly identical to pyrrolidine, whereas the three-membered aziridine suffers a massive drop in basicity [1].

Evidence DimensionConjugate Acid pKa (Aqueous)
Target Compound Data11.29
Comparator Or BaselineAziridine (7.98) and Pyrrolidine (11.31)
Quantified DifferenceAzetidine is >3 orders of magnitude more basic than aziridine, matching pyrrolidine.
ConditionsAqueous solution, 25 °C

Ensures the amine remains protonated under physiological conditions, making it a direct drop-in bioisostere for pyrrolidine without altering the target's charge state.

Metabolic Stability and Clearance Reduction

In drug design, the incorporation of azetidine frequently improves metabolic stability over larger cyclic amines by restricting the available sites for cytochrome P450-mediated oxidation. Comparative studies in human liver microsomes (HLM) demonstrate that azetidine derivatives systematically exhibit superior half-lives compared to their pyrrolidine and piperidine counterparts [1].

Evidence DimensionIn vitro Human Liver Microsome (HLM) Stability
Target Compound DataHighest stability / lowest intrinsic clearance among cyclic homologs
Comparator Or BaselinePyrrolidine and Piperidine analogs
Quantified DifferenceAzetidine scaffolds systematically resist oxidative degradation better than 5-membered rings.
ConditionsIn vitro HLM assays

Procurement of azetidine building blocks directly contributes to overcoming metabolic liabilities and extending the pharmacokinetic half-life of lead compounds.

Bioisosteric Replacement in Lead Optimization

Azetidine is the premier choice for replacing pyrrolidine or flexible acyclic amines to lower lipophilicity (logP) and improve metabolic stability without sacrificing the essential secondary amine basicity (pKa ~11.3) [1].

Strain-Release Synthesis of Complex Architectures

Leveraging its 25.2 kcal/mol ring strain, azetidine serves as a highly reactive yet bench-stable precursor for controlled ring-opening and cross-coupling reactions, enabling synthetic routes that are kinetically inert when using unstrained pyrrolidine [2].

Rigidified Pharmacophore Mapping

The puckered, conformationally restricted four-membered ring of azetidine is utilized to lock molecular geometry for high-affinity target binding, minimizing the entropic penalties associated with flexible dialkylamines [1].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

57.057849228 g/mol

Monoisotopic Mass

57.057849228 g/mol

Boiling Point

63.0 °C

Heavy Atom Count

4

UNII

37S883XDWR

Related CAS

53860-05-2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

178.32 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

503-29-7
53860-05-2

Wikipedia

Azetidine

General Manufacturing Information

Azetidine: ACTIVE
Azetidine, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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